![molecular formula C11H14F3N3O2 B2942577 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1396807-26-3](/img/structure/B2942577.png)
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
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Overview
Description
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptor agonists on the brain.
Mechanism of Action
The mechanism of action of 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves its binding to the serotonin receptor, which leads to the activation of certain signaling pathways in the brain. This activation can result in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has been shown to produce various biochemical and physiological effects in animal studies. These effects include increased locomotor activity, altered social behavior, and changes in body temperature and heart rate. 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has also been shown to produce anxiogenic effects in some animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one in lab experiments is its ability to selectively activate the serotonin receptor, which can help researchers study the specific effects of serotonin on the brain. However, one limitation of using 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is its partial agonist activity, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of research is the development of more selective serotonin receptor agonists that can produce fewer side effects than 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one. Additionally, researchers are interested in studying the long-term effects of 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one on the brain and behavior.
Synthesis Methods
The synthesis of 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves the reaction between piperidine and 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine in the presence of a suitable solvent and catalyst. The product is then purified through various techniques such as recrystallization, chromatography, and distillation.
Scientific Research Applications
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one acts as a partial agonist of the serotonin receptor, which means it can activate the receptor to some extent but not fully.
properties
IUPAC Name |
1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-8(18)17-5-3-4-7(6-17)9-15-16-10(19-9)11(12,13)14/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZNJZCEAHNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one |
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